molecular formula C21H29Cl3N2O2 B1169777 Hydroxyzine hydrochloride CAS No. 163837-38-5

Hydroxyzine hydrochloride

Cat. No.: B1169777
CAS No.: 163837-38-5
M. Wt: 447.8 g/mol
InChI Key: ANOMHKZSQFYSBR-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Hydroxyzine can be synthesized through various routes. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.

      Industrial Production: The industrial production of hydroxyzine involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary.

  • Chemical Reactions Analysis

      Reactions: Hydroxyzine undergoes typical organic reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions but may include hydroxyzine derivatives.

  • Scientific Research Applications

      Chemistry: Hydroxyzine serves as a model compound for studying antihistamines and their interactions with receptors.

      Biology: Researchers explore its effects on histamine receptors and its potential role in modulating immune responses.

      Medicine: Beyond its antihistamine properties, hydroxyzine’s sedative effects find applications in managing anxiety and promoting relaxation.

      Industry: Hydroxyzine is used in pharmaceutical formulations and as an ingredient in various medications.

  • Mechanism of Action

      Targets: Hydroxyzine primarily acts on histamine H₁ receptors, blocking their activation.

      Pathways: By inhibiting histamine signaling, it reduces allergic responses, itching, and skin reactions. Its sedative effect involves central nervous system depression.

  • Comparison with Similar Compounds

      Uniqueness: Hydroxyzine stands out due to its dual antihistamine and sedative properties.

      Similar Compounds: Other antihistamines include cetirizine (Zyrtec), diphenhydramine (Benadryl), and loratadine (Claritin).

    Properties

    IUPAC Name

    2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ANOMHKZSQFYSBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H29Cl3N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    68-88-2 (Parent)
    Record name Hydroxyzine hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID2040737
    Record name Hydroxyzine dihydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID2040737
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    447.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2192-20-3, 163837-37-4, 163837-38-5
    Record name Hydroxyzine hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Hydroxyzine dihydrochloride, (-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Hydroxyzine dihydrochloride, (+)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2)
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Hydroxyzine dihydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID2040737
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Hydroxyzine dihydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name HYDROXYZINE DIHYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name HYDROXYZINE DIHYDROCHLORIDE, (-)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name HYDROXYZINE DIHYDROCHLORIDE, (+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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